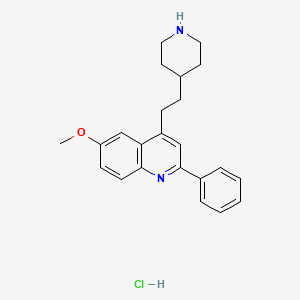
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride is a complex organic compound with a molecular formula of C23H26N2O·HCl. This compound is known for its unique structure, which includes a quinoline core substituted with methoxy, phenyl, and piperidinyl groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Piperidinyl Ethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the phenyl and piperidinyl ethyl substitutions.
2-Phenylquinoline: Lacks the methoxy and piperidinyl ethyl substitutions.
4-(2-(4-Piperidinyl)ethyl)quinoline: Lacks the methoxy and phenyl substitutions.
Uniqueness
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride is unique due to its combination of methoxy, phenyl, and piperidinyl ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
80221-73-4 |
|---|---|
Molecular Formula |
C23H27ClN2O |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C23H26N2O.ClH/c1-26-20-9-10-22-21(16-20)19(8-7-17-11-13-24-14-12-17)15-23(25-22)18-5-3-2-4-6-18;/h2-6,9-10,15-17,24H,7-8,11-14H2,1H3;1H |
InChI Key |
FWBXZHNJQMWYIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2CCC3CCNCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



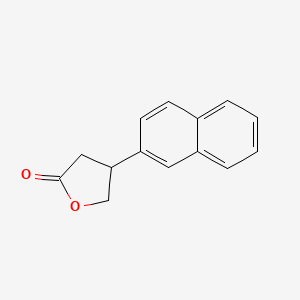
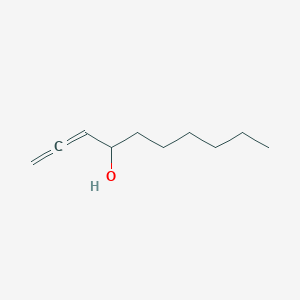
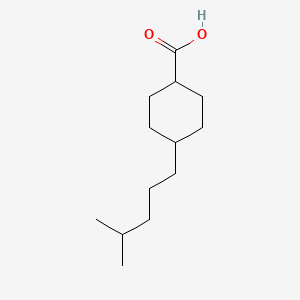
![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
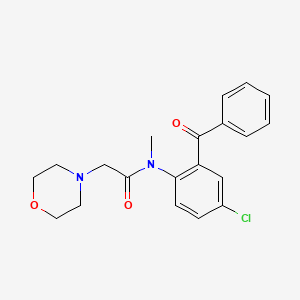

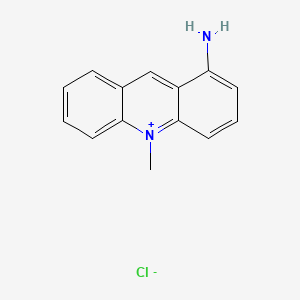
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
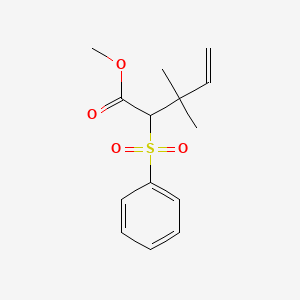

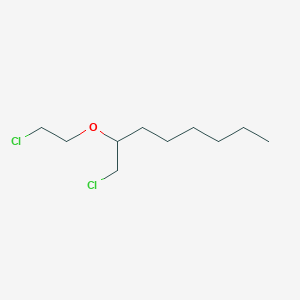
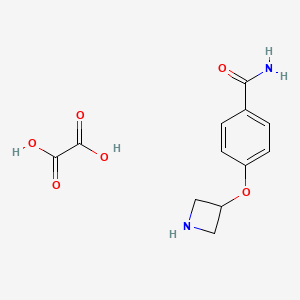
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
